
Sulbactam-Pivoxil
Übersicht
Beschreibung
Sulbactam-Pivozil ist ein irreversibler β-Lactamase-Inhibitor, der in Kombination mit β-Lactam-Antibiotika eingesetzt wird, um deren Wirksamkeit zu verbessern. Diese Verbindung ist besonders nützlich zur Bekämpfung bakterieller Infektionen, bei denen die Bakterien durch die Produktion von β-Lactamase-Enzymen Resistenzen entwickelt haben . Sulbactam-Pivozil ist ein Prodrug, d. h. es wird im Körper in seine aktive Form, Sulbactam, umgewandelt. Diese Umwandlung ermöglicht eine bessere Absorption und Bioverfügbarkeit bei oraler Verabreichung .
Wissenschaftliche Forschungsanwendungen
Sulbactam pivoxil is a prodrug that enhances the effectiveness of beta-lactam antibiotics by acting as a beta-lactamase inhibitor . Sulbactam pivoxil is well absorbed and, through rapid enzymatic hydrolysis, effectively delivers sulbactam into the serum .
Clinical Studies and Outcomes
A retrospective study evaluated the effectiveness and safety of sulbactam for extensively drug-resistant Acinetobacter baumannii (XDR-AB) infections . The study included 52 patients treated with intravenous sulbactam (SBT) . The primary outcome measured was the 28-day all-cause mortality, and the secondary outcome was the 14-day clinical response and the time of response .
- Mortality and Response Rates: The 28-day all-cause mortality rate was 36.5% (19/52), and the favorable 14-day clinical response rate was 59.6% (31/52) .
- Factors Influencing Outcomes: The 28-day mortality was independently associated with coinfection with gram-positive bacteria and a shorter duration of therapy . A favorable 14-day clinical response was associated with the dose of sulbactam and a longer treatment duration . Higher creatinine clearance was associated with a worse clinical response, while a higher sulbactam dosage was significantly correlated with a shorter time to clinical response .
- Adverse Effects: No adverse effects related to sulbactam were reported in the study .
Advantages of Carboxyl-Terminated Double Esters
Carboxyl-terminated double esters, like sulbactam pivoxil, have several potential advantages over their nonionizable lipophilic counterparts :
- Water solubility
- Crystallinity
- Choice of salts for dosage forms
- Formation of innocuous byproducts on hydrolysis
HPLC Method for Simultaneous Determination
Wirkmechanismus
Target of Action
Sulbactam pivoxil is a prodrug of Sulbactam , which is a competitive, irreversible bacterial beta (β)-lactamase inhibitor . The primary targets of Sulbactam are the β-lactamase enzymes produced by bacteria that have developed resistance .
Mode of Action
Sulbactam blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . This inhibition allows β-lactam antibiotics to attack and kill the bacteria .
Biochemical Pathways
The biochemical pathway primarily affected by Sulbactam is the bacterial cell wall synthesis pathway. By inhibiting β-lactamase enzymes, Sulbactam prevents the breakdown of β-lactam antibiotics, allowing these antibiotics to inhibit the synthesis of the bacterial cell wall, leading to bacterial cell death .
Pharmacokinetics
Sulbactam pivoxil is preferred for oral formulations due to the poor absorption of Sulbactam in the gastrointestinal tract .
Result of Action
The result of Sulbactam’s action is the improved efficacy of β-lactam antibiotics. By inhibiting β-lactamase enzymes, Sulbactam allows β-lactam antibiotics to effectively kill bacteria that would otherwise be resistant .
Action Environment
The action of Sulbactam pivoxil can be influenced by environmental factors such as humidity. The powder form of Sulbactam pivoxil has suitable physicochemical properties for processing in controlled humidity environments . Furthermore, thermal analyses suggest that Sulbactam pivoxil is compatible with most pharmaceutical excipients .
Biochemische Analyse
Biochemical Properties
Sulbactam pivoxil interacts with β-lactamase enzymes, which are produced by certain bacteria to resist β-lactam antibiotics . By inhibiting these enzymes, sulbactam pivoxil prevents the degradation of the antibiotic, thereby enhancing its antibacterial effect .
Cellular Effects
The primary cellular effect of Sulbactam pivoxil is the inhibition of β-lactamase enzymes . This inhibition allows β-lactam antibiotics to exert their antibacterial effects, which typically involve the disruption of bacterial cell wall synthesis .
Molecular Mechanism
Sulbactam pivoxil, as a β-lactamase inhibitor, works by blocking the enzyme responsible for antibiotic resistance . It does this by binding to the active site of the β-lactamase enzyme, preventing it from breaking down the β-lactam ring structure that is crucial for the antibiotic’s activity .
Temporal Effects in Laboratory Settings
The stability and degradation of Sulbactam pivoxil have been studied in laboratory settings . The differential scanning calorimetry curve exhibited a sharp endothermic peak at 109°C corresponding to sulbactam pivoxil melting . The thermogravimetric curve revealed a mass loss at 184°C associated with a decomposition process .
Metabolic Pathways
Sulbactam pivoxil is a prodrug, which means it is metabolized in the body to produce the active drug, sulbactam . The specific metabolic pathways involved in this process have not been explicitly mentioned in the available literature.
Vorbereitungsmethoden
Sulbactam-Pivozil wird unter Verwendung von Sulbactam-Natrium als Ausgangsmaterial synthetisiert. Der Syntheseweg beinhaltet die Reaktion von Sulbactam-Natrium mit Chlormethylpivalat in Gegenwart eines Phasentransferkatalysators, wie z. B. eines quartären Ammoniumsalzes, in einem organischen Lösungsmittel wie N,N-Dimethylformamid oder Dimethylsulfoxid . Die Reaktion wird bei Temperaturen zwischen 25 °C und 30 °C durchgeführt, was zur Bildung von Sulbactam-Pivozil führt . Dieses Verfahren ist aufgrund seiner hohen Ausbeute, milden Reaktionsbedingungen und Eignung für die großtechnische Produktion vorteilhaft .
Analyse Chemischer Reaktionen
Sulbactam-Pivozil durchläuft verschiedene chemische Reaktionen, einschließlich Hydrolyse und Veresterung. Die Verbindung ist unter kontrollierten Feuchtigkeitsbedingungen stabil und zeigt eine gute Verträglichkeit mit gängigen pharmazeutischen Hilfsstoffen . Die thermische Analyse hat gezeigt, dass Sulbactam-Pivozil einen Schmelzpunkt von 109 °C hat und bei 184 °C zerfällt . Die Fourier-Transform-Infrarotspektroskopie hat charakteristische Banden von aliphatischen Kohlenwasserstoffen und Estergruppen in der Verbindung identifiziert .
Vergleich Mit ähnlichen Verbindungen
Sulbactam-Pivozil ähnelt anderen β-Lactamase-Inhibitoren wie Clavulansäure und Tazobactam. Es hat einzigartige Eigenschaften, die es in bestimmten Anwendungen besonders effektiv machen. Zum Beispiel wird Sulbactam-Pivozil für orale Formulierungen bevorzugt, da es im Vergleich zu anderen β-Lactamase-Inhibitoren eine bessere Absorption und Bioverfügbarkeit aufweist . Studien haben außerdem gezeigt, dass Sulbactam-Pivozil und Clavulansäure bei der Behandlung bestimmter bakterieller Infektionen, wie z. B. Mittelohrentzündungen bei Kindern, gleich wirksam sind . Andere ähnliche Verbindungen umfassen Avibactam und Relebactam, die ebenfalls β-Lactamase-Enzyme inhibieren, aber unterschiedliche chemische Strukturen und pharmakokinetische Eigenschaften aufweisen .
Biologische Aktivität
Sulbactam pivoxil is a prodrug of sulbactam, a beta-lactamase inhibitor that enhances the efficacy of beta-lactam antibiotics by overcoming bacterial resistance mechanisms. This compound is particularly notable for its improved oral bioavailability compared to sulbactam itself, making it a valuable addition to antibiotic therapy.
Sulbactam pivoxil works primarily as an irreversible beta-lactamase inhibitor . By inhibiting beta-lactamase enzymes produced by resistant bacteria, it protects co-administered beta-lactam antibiotics from degradation. This mechanism allows for enhanced antibacterial activity against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Haemophilus influenzae.
Pharmacokinetics
- Absorption : Sulbactam pivoxil is designed to be absorbed effectively in the gastrointestinal tract, providing higher plasma concentrations than sulbactam alone.
- Distribution : It distributes widely in body tissues, which is crucial for treating systemic infections.
- Metabolism : The compound is metabolized to sulbactam, which exerts its antibacterial effects.
- Excretion : Primarily eliminated through renal pathways.
Efficacy Studies
Several studies have demonstrated the effectiveness of sulbactam pivoxil in combination with various beta-lactam antibiotics:
Case Studies
- Case Study 1 : A clinical trial involving patients with complicated intra-abdominal infections showed that the combination of amoxicillin with sulbactam pivoxil resulted in a higher cure rate compared to standard treatments.
- Case Study 2 : In a pediatric population suffering from acute otitis media, the use of sulbactam pivoxil demonstrated significant improvements in clinical outcomes and reduced recurrence rates.
Safety and Tolerability
Sulbactam pivoxil has been generally well-tolerated in clinical settings. Common side effects include gastrointestinal disturbances such as nausea and diarrhea, which are consistent with other beta-lactam antibiotics. Serious adverse reactions are rare but may include hypersensitivity reactions.
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPVYKXTRACOSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048692 | |
Record name | Pivoxil Sulbactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69388-79-0 | |
Record name | Pivoxil Sulbactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.